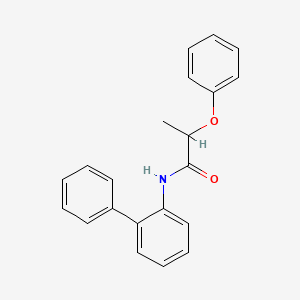

N-2-biphenylyl-2-phenoxypropanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(2-phenylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16(24-18-12-6-3-7-13-18)21(23)22-20-15-9-8-14-19(20)17-10-4-2-5-11-17/h2-16H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIUHQWJBXNYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-2-Biphenylyl-2-phenoxypropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N-2-biphenylyl-2-phenoxypropanamide, a novel amide compound. The synthesis involves the coupling of 2-phenoxypropanoic acid and 2-aminobiphenyl. While direct literature on this specific molecule is sparse, this guide outlines a robust synthetic protocol adapted from established methods for amide bond formation, particularly utilizing a carbodiimide coupling agent. This whitepaper details the theoretical background, experimental procedures, and expected characterization data, serving as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction to Amide Synthesis

Several strategies exist for carboxylic acid activation:

-

Conversion to Acid Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces a highly reactive acid chloride, which readily reacts with an amine.

-

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) are widely used to facilitate the dehydration reaction between a carboxylic acid and an amine, forming the amide bond under mild conditions.[1][4] This method is particularly popular due to its high efficiency and operational simplicity.[1]

-

Other Activating Agents: A variety of other reagents have been developed to promote amide formation, each with its own advantages in terms of reactivity, selectivity, and compatibility with different functional groups.[5]

For the synthesis of this compound, a DCC-mediated coupling reaction is proposed as a reliable and high-yielding method.[1][4]

Synthesis of this compound

The target compound is synthesized via the amide coupling of 2-phenoxypropanoic acid and 2-aminobiphenyl.

The following table summarizes the key physical and chemical properties of the reactants and the expected product.

| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Expected) | Melting Point (°C) |

| 2-Phenoxypropanoic Acid | Carboxylic Acid | C₉H₁₀O₃ | 166.17 | White solid | 114-117 |

| 2-Aminobiphenyl | Amine | C₁₂H₁₁N | 169.22 | Off-white solid | 49-51 |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | C₁₃H₂₂N₂ | 206.33 | White crystalline solid | 34-35 |

| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | Colorless liquid | -96.7 |

| This compound | Product | C₂₁H₁₉NO₂ | 317.38 | White solid (Predicted) | To be determined |

| Dicyclohexylurea (DCU) | Byproduct | C₁₃H₂₄N₂O | 224.35 | White solid | 234-236 |

Note: Properties are based on literature values where available. Product properties are predicted and must be confirmed experimentally.

The reaction proceeds through the DCC-mediated activation of 2-phenoxypropanoic acid, followed by nucleophilic attack by 2-aminobiphenyl to form the desired amide and dicyclohexylurea (DCU) as a byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for DCC-mediated amide synthesis.[1][4]

-

2-Phenoxypropanoic acid

-

2-Aminobiphenyl

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Reaction Setup: To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Activation: Stir the reaction mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add 2-aminobiphenyl (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow and Characterization

The overall workflow from synthesis to characterization is crucial for obtaining and verifying the final product.

Caption: General workflow for the synthesis and purification of the target amide.

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The table below lists the expected analytical data.

| Analytical Technique | Expected Data / Observations |

| ¹H NMR (Proton NMR) | - Aromatic protons from both biphenyl and phenoxy groups.- A methine (CH) proton adjacent to the carbonyl and oxygen.- A methyl (CH₃) doublet.- A broad singlet for the amide (N-H) proton. |

| ¹³C NMR (Carbon NMR) | - Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons (methine and methyl). |

| IR Spectroscopy | - A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch.- An N-H stretching band around 3300 cm⁻¹.- C-O stretching bands for the ether linkage. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 317.38. |

| Melting Point (MP) | - A sharp melting point range for the purified solid product, indicating high purity. |

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By leveraging a well-established DCC-mediated coupling reaction, researchers can reliably produce this target molecule. The outlined experimental procedures, purification methods, and characterization data serve as a foundational resource for scientists engaged in the synthesis of novel amide-containing compounds for pharmaceutical and materials science applications. As with any synthetic procedure, appropriate safety precautions should be taken, and all experimental results should be rigorously confirmed through the analytical methods described.

References

- 1. mdpi.com [mdpi.com]

- 2. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]

- 3. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide synthesis by acylation [organic-chemistry.org]

Technical Guide: Chemical Properties and Synthetic Analysis of N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide

Disclaimer: The compound N-2-biphenylyl-2-phenoxypropanamide, systematically named N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide, is not extensively documented in publicly available scientific literature. This guide has been compiled by analyzing its constituent chemical moieties and employing established principles of organic chemistry to predict its properties and potential synthetic routes. The information herein is intended for research and development purposes and should be used as a theoretical reference.

Chemical Identity and Properties

Based on its nomenclature, the structure of N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide consists of a propanamide backbone with a phenoxy group at the second carbon and a [1,1'-biphenyl]-2-yl group attached to the amide nitrogen.

Table 1: General and Predicted Chemical Properties

| Property | Value | Source/Basis |

| IUPAC Name | N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide | IUPAC Nomenclature |

| Molecular Formula | C21H19NO2 | Calculated |

| Molecular Weight | 317.38 g/mol | Calculated[1] |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar amides[2][3] |

| Melting Point | Not available. Likely >100 °C | Analogy to similar aromatic amides[2][3][4] |

| Boiling Point | Not available. Predicted to be >400 °C at STP | Analogy to precursors[2][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, DMF | General amide properties[4] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons (biphenyl and phenoxy groups): Multiplets in the range of δ 7.0-8.0 ppm. - Amide proton (N-H): A broad singlet, typically downfield (> δ 8.0 ppm). - Methine proton (-CH-): A quartet coupled to the methyl protons. - Methyl protons (-CH₃): A doublet. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 170-175 ppm. - Aromatic carbons: Multiple signals in the range of δ 110-160 ppm. - Aliphatic carbons (methine and methyl): Signals in the upfield region. |

| Mass Spec (MS) | - Molecular Ion Peak (M⁺): m/z = 317.14. |

Proposed Synthesis and Experimental Protocol

A plausible and widely used method for the synthesis of N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide is the coupling of 2-phenoxypropanoic acid with 2-aminobiphenyl using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[5][6][7] This method is effective for forming amide bonds from carboxylic acids and amines.[5][6]

Reaction Scheme:

2-Phenoxypropanoic Acid + 2-Aminobiphenyl --(DCC, Solvent)--> N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide + Dicyclohexylurea (DCU)

Experimental Protocol: DCC Coupling

-

Reagent Preparation:

-

In a round-bottom flask, dissolve 1 equivalent of 2-phenoxypropanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

In a separate flask, prepare a solution of 1 equivalent of 2-aminobiphenyl in the same anhydrous solvent.

-

-

Reaction Setup:

-

Cool the solution of 2-phenoxypropanoic acid to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) to the cooled carboxylic acid solution while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the reactive O-acylisourea intermediate.[8]

-

-

Amine Addition:

-

Slowly add the solution of 2-aminobiphenyl to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, a white precipitate of the dicyclohexylurea (DCU) byproduct will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide.

-

Mandatory Visualizations

Caption: Proposed synthetic workflow for N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide.

Caption: Logical relationship of structural moieties to potential biological activities.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide, the activities of its core structures provide a basis for predicting its pharmacological potential.

-

Biphenyl Moiety: Biphenyl and its derivatives are known to exhibit a wide range of biological activities.[9][10][11] These include anti-inflammatory, antimicrobial, anticancer, antioxidant, and antihypertensive properties.[9][11][12] The anti-inflammatory effects of some biphenyls are attributed to the inhibition of enzymes like cyclooxygenase (COX). The planar yet flexible nature of the biphenyl rings allows them to fit into the active sites of various enzymes and receptors.

-

Phenoxypropanamide Moiety: The propanamide scaffold is present in many biologically active compounds. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of arylpropanoic acids.[3] The amide linkage is a key structural feature in numerous pharmaceuticals, contributing to their metabolic stability and ability to form hydrogen bonds with biological targets.

Given these characteristics, N-([1,1'-biphenyl]-2-yl)-2-phenoxypropanamide could potentially act as an anti-inflammatory agent, possibly through the inhibition of pathways involving enzymes such as COX or lipoxygenase. Furthermore, its structural similarity to other bioactive biphenyl compounds suggests potential for investigation in areas like oncology and infectious diseases. Experimental screening would be necessary to determine its actual biological profile and mechanism of action.

References

- 1. CAS#:692759-93-6 | 2-([1,1'-biphenyl]-4-yloxy)-N-phenylpropanamide | Chemsrc [chemsrc.com]

- 2. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. ijsdr.org [ijsdr.org]

- 10. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

Unraveling the Therapeutic Potential: A Technical Guide to the Biological Activity of Phenoxypropanamide Derivatives

An In-Depth Analysis for Researchers and Drug Development Professionals

While specific biological activity data for the compound N-2-biphenylyl-2-phenoxypropanamide remains undocumented in publicly accessible scientific literature, a significant body of research exists for the broader class of phenoxypropanamide derivatives . This technical guide consolidates the available information on these structurally related compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as antimicrobial and neuroprotective agents.

Core Biological Activities of Phenoxypropanamide Derivatives

Research into phenoxypropanamide derivatives has primarily uncovered two significant areas of biological activity: antimicrobial effects and cholinesterase inhibition . These findings suggest the potential of this chemical scaffold in the development of new therapeutic agents for infectious diseases and neurodegenerative disorders such as Alzheimer's disease.

Antimicrobial Activity

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A notable area of investigation for phenoxypropanamide derivatives is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

One study on 2-phenoxyacetamide and 3-phenoxypropanamide derivatives identified compounds with significant inhibitory activity. For instance, a pentanamide derivative with a benzothiazolone core (11c ) and a ketone derivative with a benzothiazolone core (14b ) were highlighted as promising multifunctional agents.[1] Compound 14b exhibited an IC50 value of 0.46 µM against human AChE, while compound 11c showed an IC50 of 2.56 µM against human BChE.[1]

Table 1: Quantitative Cholinesterase Inhibition Data for Selected Phenoxypropanamide Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| 14b | human Acetylcholinesterase (huAChE) | 0.46[1] |

| 11c | human Butyrylcholinesterase (huBChE) | 2.56[1] |

Experimental Protocols

To facilitate further research and replication of findings, this section outlines the typical experimental methodologies employed in the evaluation of phenoxypropanamide derivatives.

General Synthesis of N-Substituted Phenoxypropanamide Derivatives

The synthesis of N-substituted phenoxypropanamide derivatives generally involves a multi-step process. A representative synthetic workflow is illustrated below.

Protocol:

-

Esterification: A substituted phenol is reacted with a propanoyl chloride derivative in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to form the corresponding phenyl propanoate intermediate.

-

Amidation: The intermediate ester is then reacted with a primary or secondary amine in the presence of a coupling agent (e.g., DCC, EDC) or after conversion to an acyl chloride to yield the final N-substituted phenoxypropanamide derivative.

-

Purification: The final product is typically purified using column chromatography or recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly assessed using standard methods such as broth microdilution or disk diffusion assays.

Broth Microdilution Protocol (for Minimum Inhibitory Concentration - MIC):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

-

Positive (microorganism without test compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against AChE is typically evaluated using a modified Ellman's method, which is a colorimetric assay.

Protocol:

-

The assay is performed in a 96-well microtiter plate.

-

A solution of the test compound at various concentrations is pre-incubated with a solution of AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

The absorbance of the yellow product is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

The Emergence of Biphenyl Amides as p38 MAP Kinase Inhibitors: A Technical Overview

An In-depth Guide on the Discovery, Mechanism, and Experimental Protocols of a Prominent Kinase Inhibitor Scaffold

Introduction: While the specific compound "N-2-biphenylyl-2-phenoxypropanamide" is not documented in publicly available scientific literature, it shares structural motifs with a significant class of compounds known as biphenyl amides. This technical guide will delve into the discovery and history of a representative and well-characterized series of biphenyl amides that have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. This exploration will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in this important therapeutic target and the chemical scaffolds designed to modulate its activity. The biphenyl amides represent a notable success in structure-based drug design, and their story offers valuable insights into the modern drug discovery process.

Discovery and Genesis of the Biphenyl Amide Series

The discovery of the biphenyl amide (BPA) series of p38 MAP kinase inhibitors originated from a structure-based focused screening approach.[1] The primary goal was to identify novel chemical scaffolds that could effectively inhibit the p38α isoform, a key enzyme in the inflammatory signaling cascade. The discovery process can be outlined as a logical progression from initial screening to lead optimization.

Logical Workflow of Biphenyl Amide Discovery

The initial hits from these screening campaigns were often modest in their inhibitory activity. However, their amenability to synthetic modification and the availability of high-resolution crystal structures of their complexes with p38α provided a solid foundation for a structure-guided optimization program.

Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway

The biphenyl amides exert their therapeutic effect by inhibiting the p38 MAP kinase, a central node in a signaling cascade that responds to inflammatory cytokines and cellular stress.[1] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38, the biphenyl amides can effectively suppress the downstream signaling events that lead to the synthesis and release of these inflammatory mediators.

The p38 MAP Kinase Signaling Pathway

The binding mode of the biphenyl amides to the p38α kinase was elucidated through X-ray crystallography.[1] These studies revealed that the biphenyl amide scaffold occupies the ATP-binding pocket of the enzyme, forming key hydrogen bonding interactions with the hinge region of the kinase. The biphenyl moiety extends into a hydrophobic pocket, contributing to the potency and selectivity of these inhibitors.

Quantitative Data Summary

The structure-activity relationship (SAR) studies conducted on the biphenyl amide series generated a wealth of quantitative data. A selection of this data for representative compounds is summarized in the table below. The inhibitory activity is typically reported as the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) |

| 1a | H | 4-pyridyl | 150 |

| 1b | F | 4-pyridyl | 30 |

| 1c | Cl | 4-pyridyl | 25 |

| 2a | H | 4-pyrimidyl | 200 |

| 2b | F | 4-pyrimidyl | 40 |

Data is representative and compiled from published literature on biphenyl amide p38 inhibitors.

Detailed Experimental Protocols

To facilitate further research and replication of the seminal work on biphenyl amides, this section provides detailed methodologies for key experiments.

General Synthesis of Biphenyl Amides

The synthesis of the biphenyl amide scaffold is typically achieved through a standard amide coupling reaction between a biphenyl carboxylic acid and an appropriate amine.

Experimental Workflow for Biphenyl Amide Synthesis

Protocol:

-

To a solution of the biphenyl carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq).

-

The reaction mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

The desired amine (1.0 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biphenyl amide.

p38α Kinase Inhibition Assay

The inhibitory potency of the synthesized biphenyl amides against p38α kinase is determined using a biochemical assay.

Protocol:

-

A reaction mixture is prepared containing recombinant human p38α enzyme, a suitable substrate (e.g., myelin basic protein or a fluorescently labeled peptide), and ATP in an appropriate assay buffer.

-

The test compounds (biphenyl amides) are serially diluted and added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration.

-

The reaction is terminated, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of p38α-Inhibitor Complexes

To understand the molecular basis of inhibition, the crystal structure of p38α in complex with a biphenyl amide inhibitor is determined.

Protocol:

-

Recombinant human p38α is expressed and purified to homogeneity.

-

The purified protein is crystallized, typically using the hanging-drop or sitting-drop vapor diffusion method.

-

The apo-crystals of p38α are soaked in a solution containing the biphenyl amide inhibitor.

-

The crystals are then cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known p38 structure as a search model.

-

The inhibitor is modeled into the electron density map, and the structure is refined to yield the final coordinates of the protein-inhibitor complex.

Conclusion

The discovery and development of the biphenyl amide class of p38 MAP kinase inhibitors stand as a testament to the power of structure-based drug design. While the originally requested "this compound" remains elusive in the public domain, the extensive research on the broader biphenyl amide scaffold provides a rich and informative case study for medicinal chemists and drug discovery scientists. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued exploration of this and other kinase inhibitor programs. The data and methodologies presented in this technical guide offer a solid foundation for researchers aiming to build upon this important body of work.

References

No Publicly Available Scientific Literature on N-2-biphenylyl-2-phenoxypropanamide

A comprehensive review of scientific databases and literature sources has revealed no published research, quantitative data, or detailed experimental protocols for the specific compound N-2-biphenylyl-2-phenoxypropanamide. This suggests that the compound may be novel, not yet synthesized, or described in proprietary research not publicly available.

While a detailed technical guide on the core of this compound cannot be provided due to the absence of information, this report summarizes the available scientific knowledge on structurally related compounds. This information may offer insights into the potential synthesis, properties, and biological activities of the target molecule.

Analysis of Structurally Related Compounds

The requested compound's name can be broken down into three key structural fragments: an N-2-biphenylyl group, a propanamide linker, and a 2-phenoxy group. Research on compounds containing these individual or combined fragments can provide a contextual understanding.

N-(biphenyl-2-yl)propanamide

A close structural analog, N-(biphenyl-2-yl)propanamide (CAS 7470-52-2), lacks the 2-phenoxy group. Information on this compound is limited, but its synthesis would theoretically involve the acylation of 2-aminobiphenyl with propanoyl chloride or a similar reagent.

Phenoxypropanamide Derivatives

Compounds featuring the phenoxypropanamide scaffold are more widely studied. For instance, 2-([1,1'-biphenyl]-4-yloxy)-N-phenylpropanamide (CAS 692759-93-6) incorporates a biphenyl group linked via an ether bond at the 4-position and an N-phenyl group. While differing in the substitution pattern and the nature of the N-substituent, the core phenoxypropanamide structure is present.

General Synthesis of Related Amides

The synthesis of amides, such as the related biphenyl propanamides, typically involves the coupling of a carboxylic acid and an amine. For example, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide has been reported via the reaction of flurbiprofen (a biphenyl-containing carboxylic acid) and amphetamine (an amine) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[1]

Experimental Protocol: Synthesis of a Related Biphenyl Propanamide Derivative

The following is a general procedure for the DCC-mediated coupling of a carboxylic acid and an amine, as described for the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide.[1] This protocol illustrates a common method for forming the amide bond present in the requested compound.

-

Activation of Carboxylic Acid: N,N'-dicyclohexylcarbodiimide (DCC) is added to a solution of the carboxylic acid (e.g., a biphenyl-containing propanoic acid) in an appropriate solvent like dichloromethane (CH₂Cl₂).

-

Reaction Mixture: The mixture is stirred at room temperature for a short period (e.g., 10 minutes) to allow for the activation of the carboxylic acid.

-

Addition of Amine: The amine (e.g., 2-aminobiphenyl) is then added to the reaction mixture.

-

Reaction Completion: The reaction is stirred for a longer duration (e.g., 50 minutes) at room temperature. The formation of a white precipitate of dicyclohexylurea, a byproduct of the DCC coupling, is typically observed.

-

Work-up: The dicyclohexylurea is removed by filtration. The filtrate is then washed sequentially with a dilute acid (e.g., HCl), a saturated solution of a weak base (e.g., Na₂CO₃), and brine to remove unreacted starting materials and impurities.

-

Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.

Below is a conceptual workflow for the synthesis of a generic N-aryl propanamide, which could be adapted for the target compound.

Caption: General workflow for amide synthesis.

Potential Biological Activities of Related Compounds

While no biological data exists for the target compound, the broader classes of biphenyl and propanamide derivatives have been investigated for various therapeutic applications.

-

Anti-inflammatory Activity: Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid, structurally related to the NSAID flurbiprofen, have been synthesized and evaluated as potential anti-inflammatory agents. Some of these compounds have shown significant anti-inflammatory activity in preclinical models.

-

Anticancer Activity: Certain N-aryl propanamide derivatives have been explored for their antiproliferative effects. For example, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and tested against various cancer cell lines, with some compounds exhibiting notable activity.[2]

-

Other Activities: The biphenyl moiety is a common scaffold in medicinal chemistry and can be found in compounds with a wide range of biological activities, including antimicrobial and antiviral properties.

Conclusion

In the absence of any published literature, a detailed technical guide on this compound cannot be constructed. The information on structurally related compounds provides a starting point for understanding its potential chemistry and biological relevance. Further research, including the synthesis and biological evaluation of this specific molecule, is necessary to elucidate its properties and potential applications for researchers, scientists, and drug development professionals.

References

The Structure-Activity Relationship of N-Aryl-2-Phenoxypropanamides: A Technical Guide to a Class of Herbicidal Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

The herbicidal activity of N-aryl-2-phenoxypropanamide derivatives is highly dependent on the nature and position of substituents on both the aniline and phenoxy rings, as well as modifications to the propanamide backbone. The following tables summarize the quantitative data from various studies, illustrating these relationships.

Table 1: Herbicidal Activity of Propanil and Related Analogues Against Various Weed Species

| Compound | Structure | Target Weed | Activity Metric (IC50 or % Inhibition) | Reference |

| Propanil | N-(3,4-dichlorophenyl)propanamide | Echinochloa crus-galli (Barnyardgrass) | - | [1] |

| Analogue 1 | N-(3-chlorophenyl)propanamide | Echinochloa crus-galli | Reduced activity compared to propanil | General SAR Principle |

| Analogue 2 | N-(4-chlorophenyl)propanamide | Echinochloa crus-galli | Reduced activity compared to propanil | General SAR Principle |

| Analogue 3 | N-phenylpropanamide | Echinochloa crus-galli | Significantly reduced activity | General SAR Principle |

Table 2: Herbicidal Activity of N-allyloxy/propargyloxy aryloxyphenoxy propanamide Derivatives

| Compound ID | R Group | Ar Group | Target Weed | IC50 (g/hm²) |

| 1m | Propargyloxy | 6-chloroquinoxalin-2-yl | Digitaria sanguinalis | 6.8 |

| Echinochloa crus-galli | 6.5 | |||

| 1r | Allyloxy | 6-chloroquinoxalin-2-yl | Digitaria sanguinalis | 7.4 |

| Echinochloa crus-galli | 6.0 | |||

| Clodinafop-propargyl (Commercial Herbicide) | - | - | Digitaria sanguinalis | 46.5 |

| Echinochloa crus-galli | 14.6 |

Data extracted from a study on novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives, demonstrating the significant increase in potency with these modifications compared to a commercial standard[2].

Experimental Protocols

Synthesis of Propanil (N-(3,4-dichlorophenyl)propanamide)

This protocol describes the industrial synthesis of propanil.[3]

Materials:

-

1,2-dichlorobenzene

-

Nitrating mixture (e.g., nitric acid and sulfuric acid)

-

Raney nickel catalyst

-

Hydrogen gas

-

3,4-dichloroaniline

-

Propanoyl chloride

-

Suitable solvent (e.g., an inert organic solvent)

Procedure:

-

Nitration: 1,2-dichlorobenzene is nitrated to yield 1,2-dichloro-4-nitrobenzene.

-

Reduction: The nitro group of 1,2-dichloro-4-nitrobenzene is reduced to an amino group by catalytic hydrogenation using Raney nickel, forming 3,4-dichloroaniline.

-

Acylation: 3,4-dichloroaniline is acylated with propanoyl chloride in a suitable solvent to yield propanil.

-

Purification: The crude propanil is purified by recrystallization to obtain a white to brown crystalline solid.

Bioassay for Herbicidal Activity

This protocol outlines a general method for assessing the herbicidal activity of test compounds.

Materials:

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis)

-

Potting soil

-

Pots or trays

-

Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

-

Control solution (solvent and surfactant only)

-

Growth chamber or greenhouse with controlled temperature, light, and humidity

Procedure:

-

Planting: Sow the seeds of the target weed species in pots filled with potting soil and allow them to germinate and grow to a specific stage (e.g., two- to three-leaf stage).

-

Treatment: Prepare a series of concentrations for each test compound. Spray the seedlings uniformly with the test solutions or a control solution.

-

Incubation: Place the treated plants in a growth chamber or greenhouse under controlled conditions.

-

Assessment: After a set period (e.g., 7-14 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.

-

Data Analysis: Record the percentage of inhibition or calculate the IC50 value (the concentration of the compound that causes 50% inhibition of growth) compared to the control group.

Photosystem II (PSII) Inhibition Assay

This protocol describes a method to determine if a compound inhibits Photosystem II, the primary mode of action for propanil and its analogues.[4][5]

Materials:

-

Isolated chloroplasts or thylakoid membranes from a suitable plant source (e.g., spinach)

-

Test compound solutions at various concentrations

-

A suitable buffer solution

-

An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

A spectrophotometer

Procedure:

-

Preparation: Isolate chloroplasts or thylakoid membranes from the plant tissue.

-

Incubation: Incubate the chloroplast/thylakoid suspension with different concentrations of the test compound in the dark for a short period.

-

Assay: Add the artificial electron acceptor (DCPIP) to the suspension. DCPIP is blue in its oxidized state and becomes colorless when reduced by electrons from PSII.

-

Measurement: Expose the samples to light and measure the rate of DCPIP reduction by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Data Analysis: Compare the rate of DCPIP reduction in the presence of the test compound to a control (without the compound). A decrease in the rate of reduction indicates inhibition of PSII. Calculate the IC50 value for PSII inhibition.

Mandatory Visualizations

Caption: Synthetic pathway of Propanil.

Caption: Inhibition of Photosynthesis by Propanil.

Caption: Herbicide Screening Workflow.

Conclusion and Future Directions

The structure-activity relationship of N-aryl-2-phenoxypropanamides is a well-established field that has led to the development of effective herbicides like propanil. The key takeaways from the existing research are:

-

Mechanism of Action: The primary mode of action is the inhibition of Photosystem II in the chloroplasts of susceptible plants, leading to a blockage of the electron transport chain and subsequent cell death.

-

Structural Requirements for Activity:

-

The presence of specific halogen substituents on the N-aryl ring, such as the 3,4-dichloro substitution in propanil, is critical for high herbicidal activity.

-

Modifications to the propanamide side chain can significantly influence potency and selectivity.

-

The introduction of allyloxy or propargyloxy groups at the N-position of the propanamide has been shown to dramatically increase herbicidal efficacy.

-

Future research in this area could focus on several key aspects:

-

Exploration of Novel Substituents: The synthesis and evaluation of analogues with a wider variety of substituents on both the biphenyl and phenoxy rings could lead to the discovery of compounds with improved activity spectra or enhanced crop selectivity.

-

Combating Herbicide Resistance: As weeds can develop resistance to existing herbicides, the design of new N-aryl-2-phenoxypropanamides that can overcome these resistance mechanisms is a critical area of investigation.

-

Improving Environmental Profile: A focus on developing derivatives with increased biodegradability and reduced off-target effects would be beneficial for creating more environmentally benign herbicides.

By leveraging the foundational SAR knowledge of this chemical class, researchers can continue to innovate and develop new solutions for effective and sustainable weed management in agriculture.

References

An In-depth Technical Guide to N-2-biphenylyl-2-phenoxypropanamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-2-biphenylyl-2-phenoxypropanamide derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships. This class of compounds holds significant promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.

Core Chemical Structure

The foundational structure of the compounds discussed herein is this compound. This molecule features a central propanamide backbone connecting a biphenyl group at the nitrogen atom and a phenoxy group at the C2 position. Derivatives and analogs are formed by substitutions on the biphenyl and phenoxy rings, as well as modifications to the propanamide linker.

Synthesis and Production

The synthesis of this compound derivatives and related benzamides or propanamides typically involves multi-step reaction sequences. A general synthetic approach is outlined below.

General Synthetic Pathway

A common method for synthesizing related amide derivatives involves the reaction of an appropriate amine with a carboxylic acid or its activated derivative. For the core structure, this would involve the coupling of 2-aminobiphenyl with 2-phenoxypropanoic acid.

The synthesis of related benzamide derivatives has been achieved through the base-promoted reactions of appropriate amino acids with substituted benzenesulphonyl chlorides to yield benzene sulphonamides, followed by palladium-mediated amidation with an amine.[1] Another approach involves the condensation reaction between o-phenylenediamine and benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite.

The following diagram illustrates a generalized workflow for the synthesis and characterization of these derivatives.

Caption: General workflow for the synthesis, characterization, and biological evaluation of amide derivatives.

Experimental Protocol: Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

A related protocol for the synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been described, which can be adapted.[2] The synthesis was carried out using microwave irradiation, with reactions at 150 °C and 500 W for 7-11 minutes, resulting in good yields (86-93%).[2] The synthesized compounds were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR).[2]

Biological Activities and Therapeutic Potential

Derivatives of biphenyl and propanamide exhibit a wide range of biological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of related amide derivatives. For instance, a series of N-(2-benzoylphenyl)alanine derivatives were synthesized and tested for anti-inflammatory activity in an Evans blue-carrageenan induced pleural effusion assay.[3] Two of the 21 compounds prepared were found to be one-tenth as potent as indomethacin in this model.[3]

Similarly, novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with β-cyclodextrin were evaluated for their in vitro anti-inflammatory activity using a protease inhibition assay.[4] The IC₅₀ values for these compounds ranged from 0.04 to 0.07 mg/mL, which was significantly lower than that of the positive control, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL), indicating superior efficiency in inhibiting trypsin activity.[4]

The proposed mechanism for some non-steroidal anti-inflammatory agents (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[5]

The diagram below illustrates a simplified signaling pathway for inflammation and the potential point of intervention for these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Efficacy of Biphenyl Phenoxypropanamide Analogs: A Technical Whitepaper

Disclaimer: Direct in vitro studies on N-2-biphenylyl-2-phenoxypropanamide are not extensively available in the public domain. This technical guide synthesizes findings from structurally related biphenyl and N-substituted amide compounds to provide a comprehensive overview of potential bioactivities, relevant experimental methodologies, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This whitepaper details the in vitro anti-proliferative and pro-apoptotic activities of compounds structurally related to this compound. Drawing from a range of studies on substituted biphenyl and benzamide derivatives, this guide presents quantitative data on their efficacy against various cancer cell lines. Furthermore, it provides detailed protocols for key experimental assays and visualizes the underlying molecular pathways. The evidence suggests that this class of compounds warrants further investigation as potential therapeutic agents.

Quantitative Anti-Proliferative and Cytotoxic Data

The anti-proliferative and cytotoxic activities of various biphenyl and N-substituted amide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.

| Compound Class | Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Hydroxylated Biphenyls | Compound 11 | Malignant Melanoma | Proliferation | 1.7 ± 0.5 | |

| Compound 12 | Malignant Melanoma | Proliferation | 2.0 ± 0.7 | ||

| Pyrrolidone Derivatives | Compound 5k | MDA-MB-231 (Breast) | MTT | 7.3 ± 0.4 | [1] |

| Compound 5k | Panc-1 (Pancreatic) | MTT | 10.2 ± 2.6 | [1] | |

| N-Alkyl Propanamides | Compound 6k | MCF-7 (Breast) | Antiproliferative | 6.93 ± 0.4 | [2] |

| Compound 6k | HCT-116 (Colon) | Antiproliferative | 10.88 ± 0.8 | [2] | |

| Compound 6k | Hela (Cervical) | Antiproliferative | 9.46 ± 0.7 | [2] | |

| Compound 6k | PC-3 (Prostate) | Antiproliferative | 12.17 ± 0.9 | [2] | |

| 2-hydroxy-N-(arylalkyl)benzamides | Compound 6k | G361 (Melanoma) | Antiproliferative | Single-digit µM | [3] |

| Triphenyl-1H-imidazole Derivatives | Compound 6f | A549 (Lung) | MTT | 15 | [4] |

Key Experimental Protocols

Detailed methodologies for assessing the in vitro activity of potential anti-cancer compounds are crucial for reproducibility and comparison of results. The following are protocols for key assays identified in the literature for related compounds.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[6][7]

-

96-well microplates[6]

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Following treatment, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[8]

Clonogenic Assay

The clonogenic assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[2][9]

Materials:

-

6-well plates or petri dishes

-

Complete cell culture medium

-

Trypsin-EDTA

-

PBS

-

Crystal violet staining solution (0.5% w/v)[10]

-

Fixation solution (e.g., 6.0% v/v glutaraldehyde)[10]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the cell line of interest using trypsinization for adherent cells.

-

Cell Seeding: Seed a precise number of cells into 6-well plates. The number of cells will depend on the expected toxicity of the treatment.

-

Treatment: Allow cells to adhere overnight, then treat with the desired concentrations of the compound for a specified duration.

-

Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks at 37°C in a CO₂ incubator until visible colonies (defined as ≥50 cells) are formed in the control wells.[11]

-

Fixation and Staining: Wash the colonies with PBS and fix them with a suitable fixation solution for 5 minutes.[11] After removing the fixative, stain the colonies with 0.5% crystal violet solution for 2 hours.[11]

-

Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies in each well.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[3][12][13][14]

Materials:

-

RIPA lysis buffer with protease inhibitors[3]

-

BCA protein assay kit[3]

-

SDS-PAGE gels[3]

-

PVDF membranes[12]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-PARP)[12]

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate[12]

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the compound for the desired time, then harvest and lyse the cells in RIPA buffer.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

-

SDS-PAGE: Denature 30-50 µg of protein from each sample and separate them by size using SDS-PAGE.[3][12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic markers of interest overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.[3][12]

Signaling Pathways and Mechanisms of Action

Studies on structurally related N-substituted benzamides and biphenyl compounds suggest that their anti-cancer activity is often mediated through the induction of apoptosis.[1][15] The intrinsic (mitochondrial) pathway is frequently implicated.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax translocate to the mitochondria, leading to the release of cytochrome c.[1][15] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9.[1] Activated caspase-9 subsequently activates effector caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.[15]

Caption: Intrinsic apoptosis pathway induced by compound treatment.

Experimental and Logical Workflows

Visualizing experimental workflows can clarify complex procedures and the logical relationships between different stages of an investigation.

General Workflow for In Vitro Compound Screening

The process of screening a novel compound for anti-cancer activity typically follows a standardized workflow, from initial viability testing to more detailed mechanistic studies.

Caption: Workflow for in vitro screening of anti-cancer compounds.

Western Blotting Workflow

The logical flow of a western blotting experiment involves several key steps, from sample preparation to data analysis.

Caption: Step-by-step workflow for western blotting analysis.

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anti-cancer agent. The methodologies and pathways detailed in this whitepaper offer a robust framework for conducting such in vitro studies. Future research should focus on synthesizing and directly evaluating this compound to confirm the activities and mechanisms suggested by its analogs.

References

- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clonogenic Assay [en.bio-protocol.org]

- 3. Western blotting analysis of apoptosis markers [bio-protocol.org]

- 4. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchhub.com [researchhub.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clonogenic Assay [bio-protocol.org]

- 12. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptotic signaling induced by benzamide riboside: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on N-2-biphenylyl-2-phenoxypropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary research overview of the novel compound N-2-biphenylyl-2-phenoxypropanamide. Due to the absence of direct literature on this specific molecule, this report leverages data from structurally analogous compounds, namely N-(biphenyl-2-yl)propanamide and various 2-phenoxypropanamide derivatives, to project its physicochemical properties, propose a viable synthetic route, and hypothesize its potential biological activities. The core structure integrates a biphenyl moiety, known to interact with targets such as the programmed death-ligand 1 (PD-L1), and a phenoxypropanamide scaffold, which has been explored for various therapeutic applications, including histone methyltransferase inhibition. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related chemical entities.

Introduction

The confluence of privileged structural motifs in a single molecular entity is a well-established strategy in drug discovery to explore novel pharmacological profiles. This compound represents such a molecule, incorporating the biphenyl group, a key feature in a number of biologically active compounds, and the 2-phenoxypropanamide core. The biphenyl moiety is notably present in small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[1]. The phenoxyacetamide and phenoxypropanamide scaffolds are also prevalent in medicinal chemistry, with derivatives showing a wide array of biological effects, including potential as DOT1L inhibitors and various other therapeutic activities[2][3].

This guide synthesizes the available information on these constituent fragments to provide a predictive analysis of this compound, covering its chemical properties, a proposed synthetic methodology, and potential biological targets and signaling pathways.

Physicochemical Properties

While experimental data for this compound is unavailable, the properties of the closely related compound, N-(biphenyl-2-yl)propanamide (CAS 7470-52-2), can provide a baseline for estimation. The introduction of a phenoxy group at the 2-position of the propanamide chain would be expected to increase the molecular weight and potentially alter properties such as lipophilicity and polar surface area.

Table 1: Computed Physicochemical Properties of N-(biphenyl-2-yl)propanamide (CAS 7470-52-2) and Projected Properties for this compound.

| Property | N-(biphenyl-2-yl)propanamide (CAS 7470-52-2)[4][5] | This compound (Projected) |

| Molecular Formula | C₁₅H₁₅NO | C₂₁H₁₉NO₂ |

| Molecular Weight | 225.29 g/mol | 317.38 g/mol |

| Topological Polar Surface Area | 29.1 Ų | ~50-60 Ų |

| Rotatable Bond Count | 3 | Increased due to phenoxy group |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 2 |

| XLogP3-AA | 2.9 | Increased due to phenoxy group |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the amidation of 2-biphenylamine with 2-phenoxypropanoic acid or its corresponding acyl chloride. This approach is supported by established methods for the synthesis of similar N-aryl amides.

Proposed Synthetic Pathway

A common and effective method for amide bond formation is the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the conversion of the carboxylic acid to a more reactive acyl chloride.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of N-aryl amides and 2-phenoxypropanamide derivatives[6][7][8][9].

Step 1: Synthesis of 2-Phenoxypropanoyl Chloride

-

To a solution of 2-phenoxypropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-phenoxypropanoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve 2-biphenylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of 2-phenoxypropanoyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point should be determined.

Potential Biological Activities and Signaling Pathways

The unique combination of the biphenyl and phenoxypropanamide moieties suggests several potential biological activities for this compound.

Modulation of the PD-1/PD-L1 Pathway

Biphenyl derivatives have been identified as small molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system[1]. The binding of PD-L1 on tumor cells to PD-1 on T cells leads to T-cell exhaustion and anergy.

Caption: Potential inhibition of the PD-1/PD-L1 signaling pathway.

By potentially binding to PD-L1, this compound could disrupt this interaction, thereby restoring T-cell activity against cancer cells.

Histamine H3 Receptor Antagonism

Certain biphenyl derivatives have been shown to act as ligands for the histamine H3 receptor (H3R), an autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters[10]. H3R antagonists are being investigated for their potential in treating cognitive and sleep disorders.

Caption: Hypothesized antagonism of the Histamine H3 receptor signaling pathway.

This compound, due to its biphenyl core, might act as an H3R antagonist, leading to increased neurotransmitter release and potential therapeutic effects in neurological disorders.

DOT1L Inhibition

Phenoxyacetamide derivatives have been identified as potential inhibitors of the histone methyltransferase DOT1L[2]. DOT1L is a key enzyme in the regulation of gene expression and is a therapeutic target in certain types of leukemia, particularly those with MLL gene rearrangements[11][12][13].

Caption: Postulated inhibition of the DOT1L-mediated signaling in leukemia.

The phenoxypropanamide moiety of the target compound suggests that it could inhibit DOT1L, leading to a reduction in the expression of leukemogenic genes and representing a potential therapeutic strategy for MLL-rearranged leukemias.

Quantitative Data from Analogous Compounds

To provide a preliminary indication of potential efficacy, the following table summarizes biological data for compounds structurally related to the core motifs of this compound.

Table 2: Biological Activity of Structurally Related Compounds.

| Compound Class | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |

| Biphenyl Derivatives | PD-L1 | Binding Assay | Varies (µM range) | [1] |

| Biphenylalkoxyamines | Histamine H3 Receptor | Binding Assay | 19 - 561 nM (Kᵢ) | [10] |

| Phenoxyacetamide Derivatives | DOT1L | Virtual Screening/MD | Predicted high binding affinity | [2] |

| 2-Phenoxybenzamides | P. falciparum | Antiplasmodial Assay | 0.4 - 1.2 µM (IC₅₀) | [14] |

Conclusion and Future Directions

This compound is a novel chemical entity with the potential for interesting and therapeutically relevant biological activities, drawing from the established pharmacology of its constituent biphenyl and phenoxypropanamide moieties. The preliminary analysis presented in this guide suggests that this compound could be a valuable lead for the development of new agents targeting cancer, neurological disorders, or other diseases.

Future research should focus on the following:

-

Synthesis and Characterization: The proposed synthetic route should be executed to obtain a pure sample of this compound for comprehensive spectroscopic and physicochemical characterization.

-

In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of relevant biological targets, including PD-L1, histamine H3 receptors, and DOT1L, to validate the hypotheses presented in this guide.

-

Structure-Activity Relationship (SAR) Studies: Should the initial screening yield promising results, a medicinal chemistry campaign to explore the SAR of this new scaffold would be warranted to optimize potency and other pharmacological properties.

This technical guide provides a solid starting point for the scientific exploration of this compound and is intended to catalyze further research into this promising area of medicinal chemistry.

References

- 1. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]

- 9. N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]

- 10. <i>N</i>-(Benzo[<i>d</i>]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide - ProQuest [proquest.com]

- 11. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of DOT1L in Normal and Malignant Hematopoiesis [frontiersin.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for N-2-biphenylyl-2-phenoxypropanamide

An experimental protocol for the synthesis and evaluation of N-2-biphenylyl-2-phenoxypropanamide is detailed below. This document provides a plausible synthetic route and outlines potential biological assays based on the activities of structurally related compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a molecule of interest for potential therapeutic applications. Its structural motifs, including the biphenyl and phenoxypropanamide groups, are found in compounds with a range of biological activities. This document provides a detailed experimental protocol for its chemical synthesis and suggested methodologies for evaluating its biological effects, such as anti-inflammatory and antiproliferative activities.

Chemical Synthesis

The synthesis of this compound can be achieved via an amide coupling reaction between 2-phenoxypropanoic acid and 2-aminobiphenyl. A common method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-phenoxypropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

-

Reaction Mixture: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Addition of Amine: To the reaction mixture, add 2-aminobiphenyl (1 equivalent).

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the white precipitate of dicyclohexylurea (DCU) is formed and should be removed by filtration.

-

Extraction: The filtrate is then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Activity Evaluation

Based on the biological activities of structurally similar molecules, this compound could be evaluated for its anti-inflammatory and antiproliferative properties.

In Vitro Anti-inflammatory Activity Assay

Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used to screen for acute anti-inflammatory activity.

-

Animals: Use male Wistar rats (150-200g).

-

Grouping: Divide the animals into control, standard (e.g., Indomethacin), and test groups (this compound at different doses).

-

Administration: Administer the test compound and standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume at 0, 1, 2, and 3 hours after carrageenan injection using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Hypothetical Data: Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h (Mean ± SD) | Paw Volume (mL) at 2h (Mean ± SD) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition at 3h |

| Control (Vehicle) | - | 0.85 ± 0.05 | 1.10 ± 0.07 | 1.25 ± 0.08 | - |

| Indomethacin | 10 | 0.50 ± 0.04 | 0.65 ± 0.05 | 0.70 ± 0.06 | 44.0 |

| Compound X | 25 | 0.65 ± 0.06 | 0.80 ± 0.07 | 0.90 ± 0.08 | 28.0 |

| Compound X | 50 | 0.55 ± 0.05 | 0.70 ± 0.06 | 0.75 ± 0.07 | 40.0 |

| Compound X | 100 | 0.45 ± 0.04 | 0.60 ± 0.05 | 0.65 ± 0.06 | 48.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vitro Antiproliferative Activity Assay

Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, HCT-116) in 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a standard drug (e.g., Doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data: Antiproliferative Activity

| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HeLa | 15.2 ± 1.8 | 0.8 ± 0.1 |

| MCF-7 | 25.5 ± 2.1 | 1.2 ± 0.2 |

| HCT-116 | 18.9 ± 1.5 | 0.9 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram of a Potential Signaling Pathway to Investigate

Given the potential anti-inflammatory and anticancer activities, investigating the NF-κB signaling pathway would be relevant.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Diagram of Biological Assay Workflow

Caption: Workflow for the in vitro MTT antiproliferative assay.

Application Notes and Protocols for N-2-biphenylyl-2-phenoxypropanamide in Cell Culture

Disclaimer: Extensive searches of scientific literature and databases did not yield specific information regarding the biological activity, mechanism of action, or established cell culture protocols for N-2-biphenylyl-2-phenoxypropanamide. The following application notes and protocols are provided as a general framework for the initial characterization of a novel chemical compound with suspected anti-proliferative or cytotoxic properties in a cell culture setting. These are example protocols and should be adapted and optimized for specific cell lines and experimental goals.

Introduction

This compound is a novel small molecule with potential applications in cell biology research and drug discovery. Its structural features suggest it may modulate intracellular signaling pathways involved in cell proliferation, survival, or other cellular processes. These application notes provide a comprehensive guide for researchers to conduct initial in vitro studies to elucidate the biological effects of this compound on various cell lines. The protocols outlined below cover essential assays for determining cytotoxicity, effects on cell viability, and preliminary mechanism of action studies.

Materials and Reagents

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, HepG2 - liver cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or a relevant normal tissue-derived primary cell line) should be used for initial screening.

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

-

Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI)

-

Annexin V-FITC

-

RIPA Lysis Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-